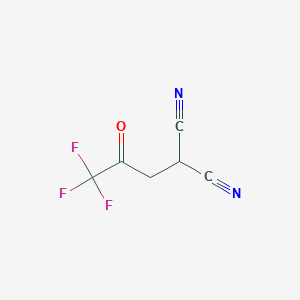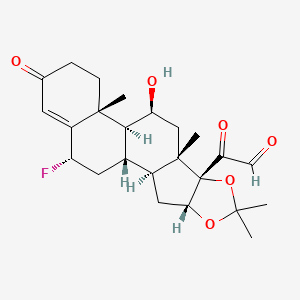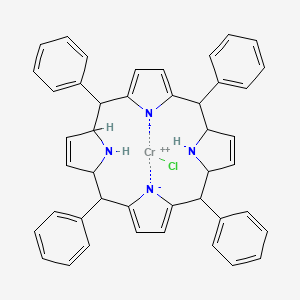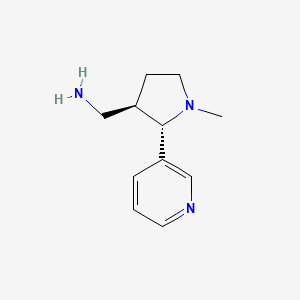
Bortezomib Pinanediol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bortezomib-pinanediol is a derivative of bortezomib, a first-in-class therapeutic proteasome inhibitor. Bortezomib is widely used in the treatment of multiple myeloma and mantle cell lymphoma. The addition of pinanediol to bortezomib enhances its lipophilicity, which can improve its pharmacokinetic properties and therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bortezomib-pinanediol involves the esterification of bortezomib with pinanediol. This reaction typically occurs under mild conditions, using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of bortezomib-pinanediol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions
Bortezomib-pinanediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert bortezomib-pinanediol into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of bortezomib-pinanediol .
科学研究应用
Bortezomib-pinanediol has several scientific research applications, including:
Chemistry: Used as a model compound in studying proteasome inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes and protein degradation pathways.
Medicine: Explored for its potential in treating various cancers, particularly hematological malignancies.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用机制
Bortezomib-pinanediol exerts its effects by inhibiting the proteasome, a cellular complex responsible for degrading unwanted proteins. This inhibition leads to the accumulation of misfolded proteins, causing cellular stress and apoptosis. The compound targets the 26S proteasome and disrupts various cellular pathways, including the ubiquitin-proteasome pathway .
相似化合物的比较
Similar Compounds
Carfilzomib: Another proteasome inhibitor used in cancer treatment.
Ixazomib: An oral proteasome inhibitor with similar applications.
Oprozomib: A proteasome inhibitor in clinical development.
Uniqueness
Bortezomib-pinanediol is unique due to its enhanced lipophilicity, which improves its pharmacokinetic properties and therapeutic efficacy compared to other proteasome inhibitors. This modification allows for better drug delivery and increased potency .
属性
分子式 |
C29H39BN4O4 |
|---|---|
分子量 |
518.5 g/mol |
IUPAC 名称 |
N-[1-[[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20?,21?,23?,24?,25?,29-/m0/s1 |
InChI 键 |
HZCSTPSWJFWZHP-XYPKDEGGSA-N |
手性 SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)



![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)

